![molecular formula C21H22N6O2S B2439882 3-(9-(4-Metoxifenil)pirazolo[1,5-a][1,2,4]triazolo[3,4-c]pirazin-3-il)-1-tiomorfolinopropan-1-ona CAS No. 1207035-74-2](/img/structure/B2439882.png)
3-(9-(4-Metoxifenil)pirazolo[1,5-a][1,2,4]triazolo[3,4-c]pirazin-3-il)-1-tiomorfolinopropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one is a useful research compound. Its molecular formula is C21H22N6O2S and its molecular weight is 422.51. The purity is usually 95%.
BenchChem offers high-quality 3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Estos compuestos demostraron una actividad citotóxica significativa contra líneas celulares de cáncer (MCF-7, HCT-116 y HepG-2) con valores de IC50 que van desde 6 a 99 nM. Notablemente, los compuestos 14 y 15 exhibieron las mejores actividades citotóxicas .
- Se probaron quince derivados de triazolo[4,3-a]pirazina recién sintetizados, incluido nuestro compuesto, para determinar su actividad antibacteriana contra cepas de Staphylococcus aureus (S. aureus) y Escherichia coli (E. coli). Se determinaron las concentraciones mínimas inhibitorias (MIC) .
- Los investigadores han utilizado nuestro compuesto para sintetizar 3-amino-1,2,4-triazoles N1-sustituidos regioselective. Este método proporciona un enfoque rápido para obtener productos diversos con variaciones estructurales .
- Los estudios computacionales, que incluyen el modelado molecular, pueden ayudar a comprender las interacciones de nuestro compuesto con sus proteínas diana (por ejemplo, CDK2). Investigar los modos de unión, la energética y la dinámica puede guiar el diseño y la optimización de fármacos .
- El compuesto 14, que mostró una potente actividad dual contra líneas celulares de cáncer y CDK2, podría explorarse más a fondo. Alteró significativamente la progresión del ciclo celular e indujo la apoptosis en las células HCT .
Tratamiento del cáncer (Inhibición de CDK2)
Propiedades antibacterianas
Diversidad estructural a través de la síntesis de 1,2,4-triazol
Investigaciones de modelado molecular
Alteración del ciclo celular e inducción de la apoptosis
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound 3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one interacts with CDK2 by binding to its active site. This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components required for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one affects the cell cycle progression. It leads to a significant alteration in cell cycle progression, resulting in the induction of apoptosis within cells . This compound also inhibits the activation of other proteins such as EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one is the significant inhibition of the growth of examined cell lines. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Propiedades
IUPAC Name |
3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-29-16-4-2-15(3-5-16)17-14-18-21-23-22-19(26(21)8-9-27(18)24-17)6-7-20(28)25-10-12-30-13-11-25/h2-5,8-9,14H,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYLCCBQFGITCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)N5CCSCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-iodo-1H,4H,6H-furo[3,4-c]pyrazole](/img/structure/B2439799.png)
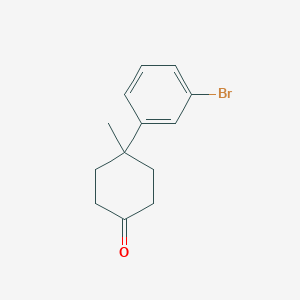
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea](/img/structure/B2439802.png)
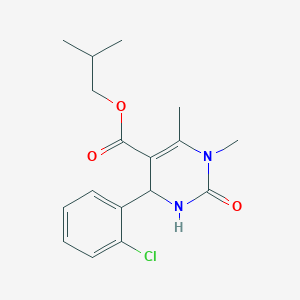
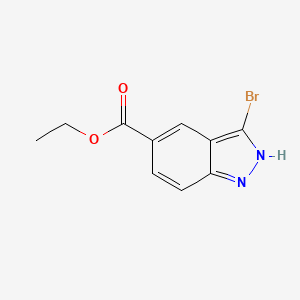
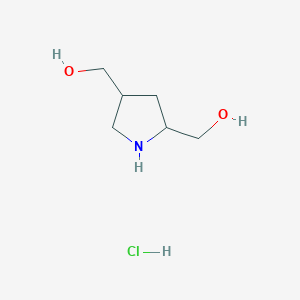
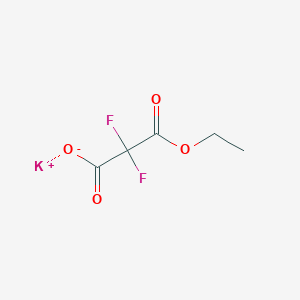
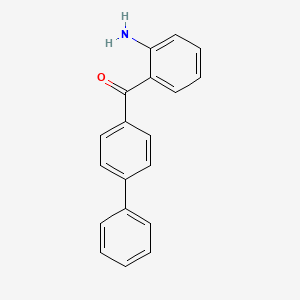
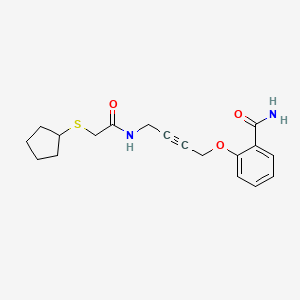
![4-amino-3-[(furan-2-yl)methyl]-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2439813.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2439814.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2439818.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)
